molecular formula C9H5F6NO B1529169 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone CAS No. 1448858-61-4

1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No. B1529169
CAS RN: 1448858-61-4
M. Wt: 257.13 g/mol
InChI Key: GVXKLCBPDVZTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, or 1-A-4-TFMP-2,2,2-TFE, is an organic compound belonging to the family of trifluoromethylphenyl amines. It is a colorless, odorless, and highly volatile liquid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In recent years, 1-A-4-TFMP-2,2,2-TFE has been the focus of much scientific research due to its potential for use as a synthetic intermediate, a therapeutic agent, and a research tool.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. The trifluoromethyl group in the compound can be utilized to synthesize various indole scaffolds, which have shown clinical and biological applications such as antiviral, anti-inflammatory, and anticancer activities .

Development of Antiviral Agents

The amino and trifluoromethyl groups present in the compound can be instrumental in developing new antiviral agents. These functional groups can enhance the binding affinity to viral proteins, potentially leading to compounds with inhibitory activity against viruses like influenza and Coxsackie B4 virus .

Antimycobacterial Activity

The compound’s structure can be modified to create derivatives with potent antimycobacterial properties. This is particularly relevant for the treatment of tuberculosis, where novel compounds are needed to combat resistant strains of Mycobacterium tuberculosis .

FDA-Approved Drug Synthesis

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its pharmacological properties. This compound can serve as a precursor in the synthesis of drugs that require the trifluoromethyl group as a pharmacophore, contributing to treatments for various diseases and disorders .

Organocatalysis

In the field of organic synthesis, the compound can act as an organocatalyst. Its unique electronic properties due to the trifluoromethyl groups can facilitate the oxidation of tertiary amines and azines to N-oxidesalkenes, a valuable reaction in synthetic chemistry .

Material Science Applications

The compound’s fluorinated structure makes it a candidate for the synthesis of new fluorinated polymers. These polymers can have high average molecular weight, high thermal stability, and good film-forming properties, which are desirable traits in material science applications .

properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(6(16)3-4)7(17)9(13,14)15/h1-3H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXKLCBPDVZTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.